

Derivatization of 2-Bromo-3,5-dichloroaniline for biological assays

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-3,5-dichloroaniline

Cat. No.: B567108

[Get Quote](#)

Anwendungs- und Protokollhinweise: Derivatisierung von 2-Brom-3,5-dichloranilin für biologische Assays

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einleitung

2-Brom-3,5-dichloranilin ist ein vielseitiges Ausgangsmaterial für die Synthese einer Vielzahl von heterocyclischen und biarylischen Verbindungen mit potenziellen biologischen Aktivitäten. Die strategische Positionierung der Brom- und Chlor-Substituenten am Anilinring ermöglicht selektive Funktionalisierungen durch verschiedene Kreuzkupplungsreaktionen. Diese Anwendungs- und Protokollhinweise bieten detaillierte Methoden zur Derivatisierung von 2-Brom-3,5-dichloranilin und zur Evaluierung der biologischen Aktivität der resultierenden Verbindungen, insbesondere im Hinblick auf antimikrobielle und krebsbekämpfende Eigenschaften.

Derivatisierungsstrategien

Die primären Methoden zur Derivatisierung von 2-Brom-3,5-dichloranilin umfassen die Palladium-katalysierte Suzuki-Miyaura-Kupplung und die Kupfer-katalysierte Ullmann-Kondensation. Diese Reaktionen ermöglichen die Einführung einer Vielzahl von Aryl-, Heteroaryl- und Aminogruppen, die häufig in biologisch aktiven Molekülen vorkommen.

Protokoll 1: Suzuki-Miyaura-Kreuzkupplung

Die Suzuki-Miyaura-Kupplung ist eine robuste Methode zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen. Sie eignet sich hervorragend zur Einführung von Aryl- oder Heteroarylgruppen an der 2-Position des 2-Brom-3,5-dichloranilin-Rings.

Materialien:

- 2-Brom-3,5-dichloranilin
- Arylboronsäure (1,2 - 1,5 Äquivalente)
- Palladiumkatalysator (z. B. $\text{Pd}(\text{PPh}_3)_4$, $\text{Pd}(\text{OAc})_2$, 2-5 mol%)
- Base (z. B. K_2CO_3 , Cs_2CO_3 , K_3PO_4 , 2-3 Äquivalente)
- Entgastes Lösungsmittel (z. B. 1,4-Dioxan/Wasser, Toluol/Wasser, DMF)
- Inertgas (Argon oder Stickstoff)

Durchführung:

- In einem trockenen Schlenk-Kolben werden 2-Brom-3,5-dichloranilin (1,0 Äq.), die entsprechende Arylboronsäure (1,2-1,5 Äq.), die Base (2,0-3,0 Äq.) und der Palladiumkatalysator (2-5 mol%) vorgelegt.
- Der Kolben wird evakuiert und dreimal mit Inertgas (Argon oder Stickstoff) gespült.
- Das entgaste Lösungsmittel wird mittels Spritze zugegeben.
- Die Reaktionsmischung wird unter Rühren auf 80-110 °C erhitzt.
- Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder Flüssigchromatographie-Massenspektrometrie (LC-MS) verfolgt.
- Nach vollständigem Umsatz wird die Reaktionsmischung auf Raumtemperatur abgekühlt, mit Wasser verdünnt und mit einem organischen Lösungsmittel (z. B. Ethylacetat) extrahiert.
- Die vereinigten organischen Phasen werden über wasserfreiem Natriumsulfat getrocknet, filtriert und im Vakuum eingeengt.

- Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt.

Logisches Diagramm des Arbeitsablaufs für die Suzuki-Miyaura-Kupplung



[Click to download full resolution via product page](#)

Abbildung 1: Allgemeiner Arbeitsablauf für eine Suzuki-Miyaura-Kupplungsreaktion.

Protokoll 2: Ullmann-Kondensation

Die Ullmann-Kondensation ist eine Kupfer-katalysierte Reaktion zur Bildung von Kohlenstoff-Stickstoff- oder Kohlenstoff-Sauerstoff-Bindungen. Sie ist nützlich für die Synthese von N-Arylanilinen oder Diarylethern. Moderne Protokolle verwenden katalytische Mengen an Kupfer in Verbindung mit spezifischen Liganden, was die traditionell harschen Reaktionsbedingungen mildert.[1]

Materialien:

- 2-Brom-3,5-dichloranilin
- Amin, Phenol oder N-Heterocyclus (1,5-2,0 Äquivalente)
- Kupferkatalysator (z. B. Cul, Cu₂O, 5-10 mol%)
- Ligand (z. B. L-Prolin, 1,10-Phenanthroline, 10-20 mol%)
- Base (z. B. K₂CO₃, Cs₂CO₃, 2-3 Äquivalente)
- Lösungsmittel (z. B. DMF, DMSO, Toluol)

Durchführung:

- In einem trockenen, verschließbaren Reaktionsgefäß werden 2-Brom-3,5-dichloranilin (1,0 Äq.), das Kupplungspartner-Nukleophil (1,5-2,0 Äq.), der Kupferkatalysator (5-10 mol%), der Ligand (10-20 mol%) und die Base (2,0-3,0 Äq.) vorgelegt.
- Das Gefäß wird mit einem Septum verschlossen und das System mit Inertgas gespült.
- Das Lösungsmittel wird zugegeben und die Mischung entgast.
- Die Reaktion wird bei erhöhter Temperatur (typischerweise 100-150 °C) für 12-24 Stunden gerührt.
- Der Reaktionsfortschritt wird mittels DC oder LC-MS überwacht.
- Nach Abkühlen auf Raumtemperatur wird die Reaktionsmischung durch ein Celite-Pad filtriert, um die anorganischen Salze und den Katalysator zu entfernen.
- Das Filtrat wird mit Wasser verdünnt und mit einem organischen Lösungsmittel extrahiert.
- Die organische Phase wird gewaschen, getrocknet und eingeengt.
- Die Reinigung des Rohprodukts erfolgt durch Säulenchromatographie.

Logisches Diagramm des Arbeitsablaufs für die Ullmann-Kondensation

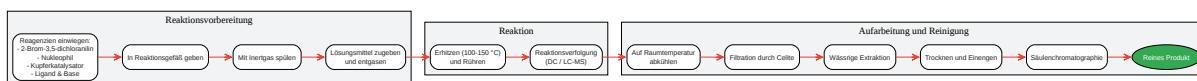
[Click to download full resolution via product page](#)

Abbildung 2: Allgemeiner Arbeitsablauf für eine Ullmann-Kondensationsreaktion.

Biologische Assays und quantitative Daten

Derivate von halogenierten Anilinen haben vielversprechende Aktivitäten in verschiedenen biologischen Assays gezeigt. Obwohl spezifische Daten für Derivate von 2-Brom-3,5-dichloranilin begrenzt sind, können Daten von strukturell ähnlichen Verbindungen als Leitfaden für die Wirkstoffforschung dienen.

Antimikrobielle Aktivität

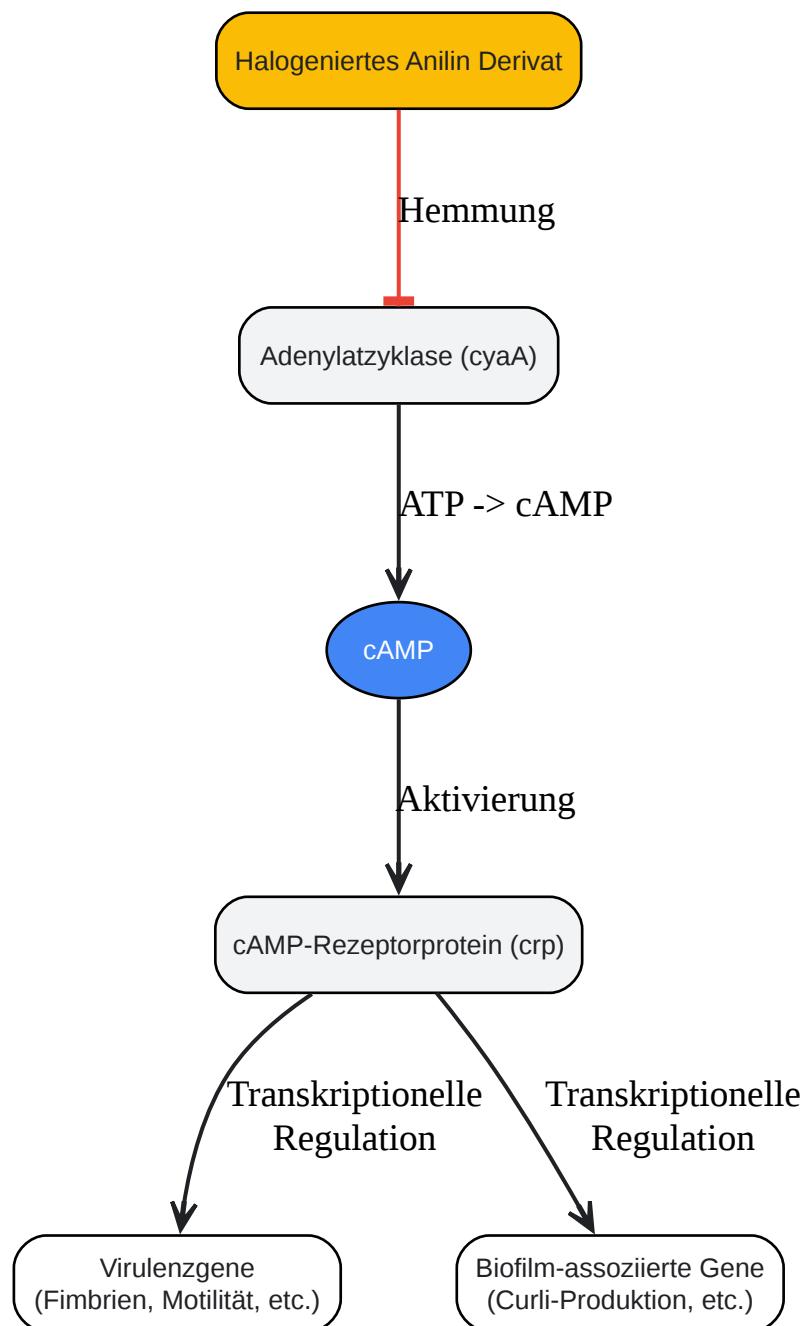
Halogenierte Aniline wurden auf ihre antimikrobielle und antibiofilmische Wirkung untersucht. Als repräsentatives Beispiel werden hier Daten für 4-Brom-3-chloranilin (4B3CA) und 3,5-Dibromanilin (3,5-DBA) gegen Uropathogene Escherichia coli (UPEC) und ESKAPE-Pathogene (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, und Enterobacter-Spezies) aufgeführt.

Tabelle 1: Antimikrobielle Aktivität von analogen halogenierten Anilinen

Verbindung	Minimale Hemmkonzentration (MHK) [µg/mL]	Biofilm-Inhibition IC ₅₀ [µg/mL]	Referenz
4-Brom-3-chloranilin (4B3CA)	200	10	[2]
3,5-Dibromanilin (3,5-DBA)	100	10	[2]

Diese Daten deuten darauf hin, dass Derivate von 2-Brom-3,5-dichloranilin ebenfalls potente antimikrobielle Wirkstoffe sein könnten. Ein möglicher Wirkmechanismus ist die Hemmung der Adenylatzyklase, was zu einer Herunterregulierung von Virulenz- und Biofilm-assoziierten Genen führt.[2]

Signalweg der Adenylatzyklase-Hemmung



[Click to download full resolution via product page](#)

Abbildung 3: Vereinfachter Signalweg, der die Hemmung der Adenylatzyklase durch halogenierte Aniline zeigt.

Antikrebs-Aktivität

Verschiedene Anilin-Derivate wurden als potente Inhibitoren von Kinasen entwickelt, die in der Krebs-Signaltransduktion eine entscheidende Rolle spielen. Insbesondere der VEGFR-2

(Vascular Endothelial Growth Factor Receptor 2) ist ein wichtiges Ziel für die Entwicklung von Anti-Angiogenese-Therapien.

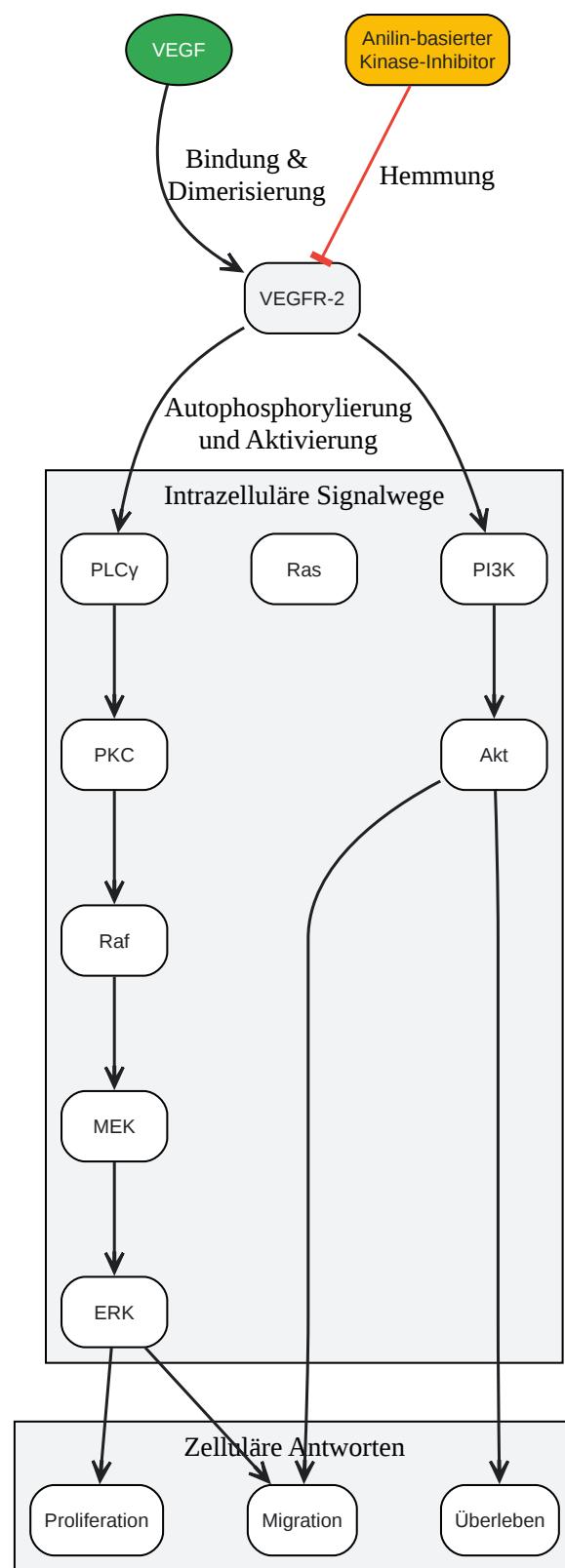
Tabelle 2: Antikrebs-Aktivität von repräsentativen Anilin-basierten Inhibitoren

Verbindung	Zielkinase	Krebszelllinie	IC ₅₀ [μM]	Referenz
Verbindung 7d ¹	VEGFR-2	MCF-7 (Brustkrebs)	2.93	[1]
Verbindung 7d ¹	VEGFR-2	-	0.503	[1]
Axitinib ²	VEGFR-2	-	0.0002	Analoge Daten
Sunitinib ²	VEGFR-2	-	0.08	Analoge Daten

¹ 1-Benzyl-5-brom-3-(2-(4-(4-chlorphenyl)thiazol-2-yl)hydrazono)indolin-2-on ² Klinisch zugelassene Kinase-Inhibitoren als Referenz.

Die Derivatisierung von 2-Brom-3,5-dichloranilin könnte zur Entdeckung neuer Kinase-Inhibitoren führen. Die Brom-Position bietet einen idealen Anknüpfungspunkt für die Einführung von Aryl-Resten, die in die ATP-Bindungstasche von Kinasen passen.

Signalweg der VEGFR-2-Kinase-Hemmung



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 2. Broad-Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens - PubMed
[pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Derivatization of 2-Bromo-3,5-dichloroaniline for biological assays]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b567108#derivatization-of-2-bromo-3-5-dichloroaniline-for-biological-assays>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com